molecular formula C21H19N5O4S2 B13076449 N'-(2-(3-((4-Methylthiazol-2-yl)methyl)-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl)benzenesulfonohydrazide

N'-(2-(3-((4-Methylthiazol-2-yl)methyl)-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl)benzenesulfonohydrazide

Cat. No.: B13076449
M. Wt: 469.5 g/mol
InChI Key: UCVAYJJUOYAERY-UHFFFAOYSA-N
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Description

N’-(2-(3-((4-Methylthiazol-2-yl)methyl)-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl)benzenesulfonohydrazide is a complex organic compound featuring a thiazole ring, a phthalazinone moiety, and a benzenesulfonohydrazide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-(3-((4-Methylthiazol-2-yl)methyl)-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl)benzenesulfonohydrazide typically involves multi-step organic reactionsCommon reagents used in these reactions include thiosemicarbazide, chloroacetyl chloride, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-(2-(3-((4-Methylthiazol-2-yl)methyl)-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl)benzenesulfonohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the phthalazinone moiety can produce dihydrophthalazines .

Scientific Research Applications

N’-(2-(3-((4-Methylthiazol-2-yl)methyl)-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl)benzenesulfonohydrazide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-(2-(3-((4-Methylthiazol-2-yl)methyl)-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl)benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The thiazole ring and phthalazinone moiety can interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and phthalazinone-based molecules. Examples include:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

Uniqueness

N’-(2-(3-((4-Methylthiazol-2-yl)methyl)-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl)benzenesulfonohydrazide is unique due to its combination of a thiazole ring, phthalazinone moiety, and benzenesulfonohydrazide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C21H19N5O4S2

Molecular Weight

469.5 g/mol

IUPAC Name

N'-(benzenesulfonyl)-2-[3-[(4-methyl-1,3-thiazol-2-yl)methyl]-4-oxophthalazin-1-yl]acetohydrazide

InChI

InChI=1S/C21H19N5O4S2/c1-14-13-31-20(22-14)12-26-21(28)17-10-6-5-9-16(17)18(24-26)11-19(27)23-25-32(29,30)15-7-3-2-4-8-15/h2-10,13,25H,11-12H2,1H3,(H,23,27)

InChI Key

UCVAYJJUOYAERY-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)CN2C(=O)C3=CC=CC=C3C(=N2)CC(=O)NNS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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